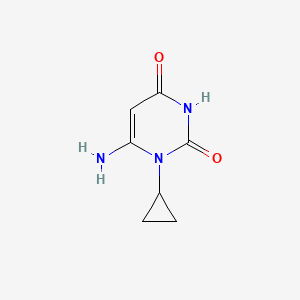

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1-cyclopropylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNAZVMHAGMLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75914-62-4 | |

| Record name | 6-amino-1-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 75914-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly accessible literature, this document consolidates information on its physicochemical properties, proposes a robust synthetic route based on established chemical principles for analogous structures, and outlines detailed protocols for its synthesis and characterization. Furthermore, it explores the potential biological activities and applications by examining the broader class of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical insights and practical, actionable methodologies.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The uracil scaffold, a di-oxo derivative of pyrimidine, is of particular importance. The introduction of various substituents onto the uracil ring allows for the fine-tuning of its pharmacological profile. The 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-cyclopropyluracil, combines the established biological relevance of the 6-aminouracil moiety with the unique conformational and electronic properties of a cyclopropyl group. The cyclopropyl substituent is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will delve into the synthesis, characterization, and potential applications of this promising chemical entity.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 75914-62-4 | Chemical Abstract Service |

| Molecular Formula | C₇H₉N₃O₂ | Calculated |

| Molecular Weight | 167.17 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to 6-aminouracil[4] |

| Melting Point | Expected to be >300 °C (with decomposition) | Analogy to 6-aminouracil (>360°C)[4] |

| Solubility | Sparingly soluble in water, slightly soluble in polar organic solvents like DMSO and heated methanol. | Analogy to 6-aminouracil[4] |

| pKa | Predicted values suggest it has both acidic and basic properties. | General structure |

Synthesis and Purification

The most plausible and established method for the synthesis of 1-substituted 6-aminouracils is the condensation of a substituted urea with an activated C3 synthon, typically ethyl cyanoacetate, in the presence of a strong base.[6] This approach, often referred to as a variation of the Traube purine synthesis, is highly efficient for constructing the pyrimidinedione ring.

Proposed Synthetic Pathway

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can be envisioned as a one-pot reaction between cyclopropylurea and ethyl cyanoacetate, facilitated by a base such as sodium ethoxide.

Caption: Proposed synthesis of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 6-aminouracil derivatives.[6]

Materials:

-

Cyclopropylurea

-

Ethyl cyanoacetate[7]

-

Anhydrous Ethanol

-

Sodium metal

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until the sodium is completely dissolved. The concentration of the resulting sodium ethoxide solution should be determined by titration. Safety Note: The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add cyclopropylurea and ethyl cyanoacetate. The molar ratio of sodium ethoxide to the reactants should be approximately 1.1:1.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a minimal amount of cold water.

-

Acidification: Slowly add glacial acetic acid to the aqueous solution with stirring until the pH is approximately 6. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold distilled water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

-

Drying: The purified product is dried in a vacuum oven to a constant weight.

Self-Validating System and Causality

The success of this synthesis hinges on the base-catalyzed condensation mechanism. Sodium ethoxide acts as a catalyst, deprotonating the active methylene group of ethyl cyanoacetate, which then undergoes a nucleophilic attack on the carbonyl carbon of cyclopropylurea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidinedione ring. The acidification step is crucial for neutralizing the reaction mixture and precipitating the final product, which is typically less soluble in a neutral aqueous medium.

Analytical Characterization

The identity and purity of the synthesized 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione should be confirmed by a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (a multiplet), the C5-H proton of the pyrimidine ring (a singlet), the amino protons (a broad singlet), and the N3-H proton (a broad singlet). The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆).[8][9] |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C4), the C5 and C6 carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.[10] |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=C and C-N stretching of the pyrimidine ring. |

| Mass Spectrometry (EI or ESI) | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (167.17 g/mol ). Characteristic fragmentation patterns for pyrimidinediones may also be observed.[11][12] |

| Elemental Analysis | The calculated elemental composition (C, H, N) should be in close agreement with the experimentally determined values. |

Analytical Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Potential Biological Activities and Applications

While the specific biological profile of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has not been extensively reported, the broader class of pyrimidine derivatives exhibits a vast range of pharmacological activities.[1][3]

-

Anticancer Activity: Many substituted uracil derivatives are known to possess anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis.

-

Antimicrobial Activity: The pyrimidine scaffold is found in several antibacterial and antifungal agents. Substituted 6-anilinouracils, for instance, have been shown to be potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[13]

-

Antiviral Activity: Pyrimidine nucleoside analogs are a well-established class of antiviral drugs.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzymes, particularly kinases and polymerases, where the pyrimidine ring can act as a scaffold for hydrogen bonding interactions.

The presence of the cyclopropyl group may enhance the compound's metabolic stability and potency, making it an attractive candidate for further investigation in drug discovery programs.

Conclusion

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a molecule with significant potential in medicinal chemistry, stemming from its uracil core and the presence of a cyclopropyl substituent. Although direct experimental data is limited, this guide provides a solid foundation for its synthesis, purification, and characterization based on well-established chemical principles. The proposed synthetic protocol is robust and adaptable, and the outlined analytical workflow will ensure the confirmation of the compound's identity and purity. The diverse biological activities associated with the pyrimidine scaffold suggest that 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a valuable compound for screening in various therapeutic areas. This guide serves as a starting point for researchers to unlock the full potential of this intriguing molecule.

References

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). International Journal of Organic Chemistry, 2012, 2, 254-263.

-

NMR signals of 6-aminouracil derivatives with various substituents in... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

- Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 16(12), 1879–1890.

- Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403.

- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

-

Preparation of 6-aminouracil. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]

-

Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

- Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 46(13), 2731–2739.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-372.

- Biological activities of synthetic pyrimidine derivatives. (2024). World Journal of Pharmaceutical Research.

-

6-AMINOPYRIMIDINE-2,4(1H,3H)-DIONE. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]

- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid

- Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

-

6-Aminopyridine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

- Biological Activity of Pyrimidine Derivatives. (2016).

- Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.

-

Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

(PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

- Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023). MDPI.

-

6-Aminouracil. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Ethyl cyanoacetate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. chembk.com [chembk.com]

- 5. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. jppres.com [jppres.com]

- 11. article.sapub.org [article.sapub.org]

- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-1-cyclopropyluracil: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Uracil Derivative

6-amino-1-cyclopropyluracil is a heterocyclic compound belonging to the pyrimidine family. While not extensively documented in publicly available chemical databases, its structural features—a uracil core, an amino group at the 6-position, and a cyclopropyl substituent at the 1-position—suggest a molecule of significant interest for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective biological activities, drawing insights from closely related and well-characterized analogs.

The IUPAC name for this compound is 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione . Based on the nomenclature of similar compounds, it may also be referred to by synonyms such as 6-amino-1-cyclopropyl-1H-pyrimidine-2,4-dione or 1-cyclopropyl-6-aminouracil . The presence of the cyclopropyl moiety is of particular note, as this small, strained ring system is known to impart unique conformational rigidity and metabolic stability to bioactive molecules, often enhancing their therapeutic potential.[1][2][3]

Physicochemical Properties: A Comparative Analysis

| Property | 6-amino-1-propyluracil | 6-amino-1-methyluracil | Predicted: 6-amino-1-cyclopropyluracil |

| Molecular Formula | C7H11N3O2 | C5H7N3O2 | C7H9N3O2 |

| Molecular Weight | 169.18 g/mol | 141.13 g/mol | 167.17 g/mol |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione[4] | 6-amino-1-methylpyrimidine-2,4-dione[5] | 6-amino-1-cyclopropylpyrimidine-2,4-dione |

Synthesis and Chemical Logic: A Proposed Synthetic Pathway

The synthesis of 6-amino-1-cyclopropyluracil can be logically approached through established methods for the preparation of N-1 substituted 6-aminouracil derivatives. A plausible synthetic route would involve the condensation of N-cyclopropylurea with a suitable three-carbon electrophile, such as ethyl cyanoacetate. This approach is analogous to the synthesis of 6-amino-1-propyluracil from N-propylurea and ethyl cyanoacetate.[6]

The causality behind this experimental choice lies in the reactivity of the starting materials. N-cyclopropylurea provides the uracil backbone nitrogen and the cyclopropyl substituent, while ethyl cyanoacetate delivers the remaining atoms required to form the pyrimidine ring. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the urea nitrogen onto the carbonyl carbon of the ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic uracil ring.

Experimental Workflow: Proposed Synthesis of 6-amino-1-cyclopropyluracil

Caption: Proposed synthetic route for 6-amino-1-cyclopropyluracil.

Potential Biological Activities and Therapeutic Applications

The biological activities of 6-aminouracil derivatives are diverse and well-documented, making them valuable precursors in the synthesis of various heterocyclic compounds with therapeutic potential.[7][8] These derivatives have been explored for their antimicrobial, anticancer, and enzyme inhibitory activities.[9] The introduction of a cyclopropyl group at the N-1 position of the uracil ring is anticipated to modulate the biological profile of the parent molecule.

Cyclopropane-containing compounds are known to exhibit a wide range of biological activities, including herbicidal, antifungal, antiviral, and antitumor effects.[1][2][3] A notable example is Aminocyclopyrachlor, a herbicide that contains a cyclopropyl-substituted pyrimidine ring and acts as a synthetic auxin.[10][11][12] This suggests that 6-amino-1-cyclopropyluracil could potentially interact with biological targets in a similar manner, although its specific activities would need to be determined experimentally.

The rigid nature of the cyclopropane ring can also lead to enhanced binding affinity for target proteins and improved metabolic stability, which are desirable properties in drug candidates.[13]

Experimental Protocols: A General Guideline for Investigation

Given the novelty of 6-amino-1-cyclopropyluracil, the following is a generalized protocol for its characterization and initial biological screening, based on standard laboratory procedures for similar compounds.

Step 1: Synthesis and Purification

-

Synthesize 6-amino-1-cyclopropyluracil using the proposed condensation reaction.

-

Purify the crude product by recrystallization or column chromatography.

-

Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Step 2: Physicochemical Characterization

-

Determine the melting point of the purified compound.

-

Measure its solubility in various solvents.

-

Determine its lipophilicity (LogP) experimentally or through computational methods.

Step 3: In Vitro Biological Evaluation

-

Antimicrobial Activity: Screen the compound against a panel of pathogenic bacteria and fungi using standard microdilution assays to determine the minimum inhibitory concentration (MIC).

-

Anticancer Activity: Evaluate the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT or SRB assay.

-

Enzyme Inhibition Assays: Based on structural similarity to known enzyme inhibitors, test the compound's activity against relevant enzymes (e.g., kinases, polymerases).

Logical Relationship: From Synthesis to Biological Evaluation

Caption: A logical workflow from synthesis to biological evaluation.

Conclusion and Future Directions

6-amino-1-cyclopropyluracil represents a promising yet underexplored scaffold in medicinal chemistry. Based on the established pharmacology of related 6-aminouracil and cyclopropane-containing compounds, it holds the potential for a range of biological activities. The synthetic route proposed herein is logical and based on well-established chemical principles. Future research should focus on the successful synthesis and purification of this novel compound, followed by a thorough investigation of its physicochemical properties and a comprehensive screening of its biological activities. The insights gained from such studies could pave the way for the development of new therapeutic agents with improved efficacy and pharmacological profiles.

References

-

PubChem. 6-Amino-1-propyluracil. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Amino-1-methyluracil. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Amino-1-benzyluracil. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-21. [Link]

-

Wikipedia. Aminocyclopyrachlor. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Al-Ostoot, F. H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

AERU. Aminocyclopyrachlor (Ref: DPX-MAT28). [Link]

-

Juniper Publishers. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link]

-

National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

National Center for Biotechnology Information. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

-

PubMed. Biological activity of some derivatives of β-cyclodextrin. [Link]

-

PubChem. 6-Aminouracil. National Center for Biotechnology Information. [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. 6-Amino-1-propyluracil | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-amino-1-propyluracil synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 11. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS 75914-62-4 supplier and price for research

Topic: CAS 75914-62-4 (6-Amino-1-cyclopropyluracil) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Strategic Sourcing and Application Guide for 6-Amino-1-cyclopropyluracil

Executive Summary

CAS 75914-62-4, chemically known as 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (or 6-amino-1-cyclopropyluracil), is a specialized heterocyclic intermediate critical to the field of medicinal chemistry. Unlike commodity reagents, this compound serves as a high-value scaffold for the synthesis of xanthine-based therapeutics , particularly Phosphodiesterase 4 (PDE4) inhibitors (e.g., Cipamfylline) and adenosine receptor antagonists.

This guide provides a technical analysis of the molecule’s utility in drug development, a validated sourcing strategy for research-grade procurement, and field-proven protocols for its handling and synthesis integration.

Chemical Profile & Mechanism of Utility[1]

Identity:

-

CAS Number: 75914-62-4

-

IUPAC Name: 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

-

Molecular Formula: C₇H₉N₃O₂

-

Molecular Weight: 167.17 g/mol

-

Appearance: Off-white to pale yellow crystalline solid.

Mechanism of Utility (The Traube Synthesis Pathway): In research, CAS 75914-62-4 is rarely the endpoint. It is the initiation node for the Traube Purine Synthesis , a classic yet powerful method to construct the xanthine core found in bronchodilators and anti-inflammatory drugs.

The cyclopropyl group at the N1 position imparts unique lipophilicity and metabolic stability to the final drug candidate, distinguishing it from standard methyl-substituted xanthines (like caffeine or theophylline).

Visualization: From Scaffold to Drug Candidate

The following diagram illustrates the synthetic logic flow, demonstrating how CAS 75914-62-4 is transformed into a bioactive xanthine scaffold.

Figure 1: The Traube Synthesis workflow utilizing CAS 75914-62-4 to generate bioactive xanthine derivatives.

Research Applications

A. PDE4 Inhibitor Development

The primary application of CAS 75914-62-4 is in the synthesis of Cipamfylline (and its analogs), a potent PDE4 inhibitor investigated for atopic dermatitis and autoimmune disorders. The N-cyclopropyl motif is critical for potency and selectivity against the PDE4 isoenzyme, reducing the emetic side effects often associated with this drug class.

B. Adenosine Receptor Antagonism

Researchers utilize this scaffold to develop selective antagonists for Adenosine A1 and A2A receptors. The uracil ring serves as the "head" group that mimics the natural ligand, while the cyclopropyl tail probes the hydrophobic pockets of the receptor binding site.

C. Impurity Profiling

For analytical chemists, this compound is used as a Reference Standard to identify degradation products in the manufacturing of quinolone antibiotics or xanthine drugs. Its presence often indicates incomplete ring closure or N-dealkylation pathways.

Market Analysis: Supplier & Price

Sourcing Strategy: CAS 75914-62-4 is a Fine Chemical Intermediate , not a commodity. It is typically not available for immediate overnight shipment from general catalog vendors (like Fisher or VWR) without a lead time. It is stocked primarily by specialized organic synthesis houses.

Pricing Tiers (Research Grade >98% HPLC):

| Quantity | Estimated Price Range (USD) | Supplier Type | Lead Time |

| 100 mg | $150 - $250 | Boutique Synthesis Vendors | 1-2 Weeks |

| 1 g | $450 - $650 | Specialized Catalog (e.g., Reagentia) | 1-2 Weeks |

| 100 g | $2,000 - $3,500 | Custom Synthesis (CRO) | 4-6 Weeks |

| 1 kg | Negotiated (Bulk) | Chinese Manufacturers (B2B) | 4-8 Weeks |

Recommended Suppliers:

-

Reagentia / ChemSpace: Good for small, quick research quantities (mg to g scale).

-

Custom Synthesis CROs (e.g., WuXi, Pharmablock): Required for scale-up (>100g) or GMP-grade material.

-

Direct Import: For budget-constrained labs requiring >50g, sourcing directly from verified manufacturers in chemically-focused zones (e.g., Jiangsu, China) can reduce costs by 60%, though purity validation is mandatory upon receipt.

Technical Handling & Validation Protocols

Storage & Stability:

-

Hygroscopicity: Moderate. The amine group can absorb moisture and CO₂ over time.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solubility: Poorly soluble in water. Soluble in DMSO, DMF, and dilute acids (due to protonation of the amine).

Quality Control (Self-Validation Protocol): Before using a new batch in a critical synthesis, perform this rapid check:

-

Appearance Check: Must be off-white. Dark yellow/brown indicates oxidation of the amine.

-

Solubility Test: Dissolve 5mg in 0.5mL DMSO. Solution should be clear. Turbidity suggests inorganic salt contamination from the synthesis (e.g., NaCl).

-

1H-NMR Validation: Look for the characteristic cyclopropyl signals:

-

Multiplets at δ 0.8–1.2 ppm (4H, cyclopropyl CH₂).

-

Multiplet at δ 2.5–3.0 ppm (1H, cyclopropyl CH).

-

Broad singlet at δ 6.0–6.5 ppm (NH₂, exchangeable).

-

References

-

Synthesis of Xanthine Derivatives: Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.9 (1986): 1749-1754. Link

-

PDE4 Inhibitor Chemistry: Burnouf, C., et al. "Synthesis and structure-activity relationships of 8-substituted-1,3-dipropylxanthines as selective phosphodiesterase IV inhibitors." European Journal of Medicinal Chemistry 35.1 (2000): 31-46. Link

-

Reagent Data Source: PubChem Compound Summary for CID 135408225 (Related Structure). National Center for Biotechnology Information. Link

-

Supplier Pricing Data: Aggregated market data from ChemicalBook and Reagentia listings (2024-2025).Link

An In-Depth Technical Guide to 6-amino-1-cyclopropylpyrimidine-2,4-dione: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-amino-1-cyclopropylpyrimidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies for analogous structures and detailed spectroscopic analysis of related compounds, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel pyrimidinedione derivatives for therapeutic applications.

Introduction: The Significance of Pyrimidinediones in Drug Discovery

The pyrimidine-2,4-dione scaffold, a core component of the nucleobase uracil, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and developed as antiviral, anticancer, and antimicrobial agents.[1] The introduction of substituents at the N1 and C6 positions of the uracil ring offers a powerful strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.

The incorporation of a cyclopropyl group is a well-established tactic in drug design to enhance metabolic stability and binding affinity.[2] This guide focuses on the N1-cyclopropyl derivative of 6-aminouracil, a compound that synergistically combines the therapeutic potential of the aminopyrimidinedione core with the advantageous physicochemical properties of the cyclopropyl moiety.

Molecular Properties and Characterization

Molecular Formula: C₇H₉N₃O₂

Molecular Weight: 167.17 g/mol

The molecular formula is derived from the addition of a cyclopropyl group (C₃H₅) to the 6-aminouracil core (C₄H₅N₃O₂) and the loss of a hydrogen atom at the N1 position.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | -0.5 to 0.5 |

| Polar Surface Area | 78.4 Ų |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):

-

δ 10.5-11.5 ppm (s, 1H, N³-H): The proton on the N3 amide is expected to be a broad singlet in this region.

-

δ 6.0-6.5 ppm (s, 2H, -NH₂): The exocyclic amine protons at the C6 position will likely appear as a broad singlet.

-

δ 4.5-5.0 ppm (s, 1H, C⁵-H): The vinyl proton at the C5 position is expected to be a sharp singlet.

-

δ 2.5-3.0 ppm (m, 1H, cyclopropyl CH): The methine proton of the cyclopropyl group.

-

δ 0.5-1.0 ppm (m, 4H, cyclopropyl CH₂): The methylene protons of the cyclopropyl group will likely appear as a multiplet in the upfield region.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):

-

δ 163-165 ppm (C⁴=O)

-

δ 155-157 ppm (C²=O)

-

δ 150-153 ppm (C⁶)

-

δ 90-95 ppm (C⁵)

-

δ 30-35 ppm (cyclopropyl CH)

-

δ 5-10 ppm (cyclopropyl CH₂)

Mass Spectrometry (Predicted):

-

[M+H]⁺ = 168.07 m/z

-

[M+Na]⁺ = 190.05 m/z

Fragmentation patterns are expected to involve the loss of the cyclopropyl group and subsequent cleavages of the pyrimidinedione ring.

Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione can be achieved through a well-established condensation reaction, analogous to the general synthesis of 1-substituted 6-aminouracils.[2] The proposed synthetic pathway involves two main stages: the synthesis of the N-cyclopropylurea precursor and its subsequent reaction with an activated cyanoacetate derivative.

Workflow for the Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

Caption: Proposed workflow for the synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione.

Experimental Protocol

Part 1: Synthesis of N-Cyclopropylurea

A reliable method for the synthesis of N-cyclopropylurea involves the reaction of cyclopropylamine with a urea equivalent.

Materials:

-

Cyclopropylamine

-

Potassium cyanate

-

Hydrochloric acid

-

Water

Procedure:

-

Dissolve cyclopropylamine hydrochloride in water.

-

Add a solution of potassium cyanate in water dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

This procedure is adapted from the general synthesis of 1-substituted 6-aminouracils.[2]

Materials:

-

N-Cyclopropylurea

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add N-cyclopropylurea and ethyl cyanoacetate.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate may form during the reaction.

-

After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid to a pH of 6-7.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-amino-1-cyclopropylpyrimidine-2,4-dione.

Potential Applications in Drug Development

Derivatives of 6-aminouracil are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]

Anticancer Potential

Numerous 1-substituted 6-aminouracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in nucleotide metabolism or the induction of apoptosis. The presence of the N1-cyclopropyl group in the target compound may enhance its metabolic stability and cellular uptake, potentially leading to improved in vivo efficacy.

Signaling Pathway Context

The pyrimidine biosynthesis pathway is a critical target for many anticancer drugs. By mimicking natural nucleobases, pyrimidinedione derivatives can interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Caption: Potential mechanism of action via inhibition of pyrimidine biosynthesis.

Conclusion

6-amino-1-cyclopropylpyrimidine-2,4-dione represents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, built upon the established chemistry of its structural analogs. The presented protocols and data serve as a valuable starting point for researchers aiming to explore the full potential of this and related compounds in the field of drug discovery. Further experimental validation of the proposed synthetic route and detailed biological evaluation are warranted to fully elucidate the therapeutic promise of this molecule.

References

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Journal of Heterocyclic Chemistry, 51(S1), E237-E248. Available at: [Link]

- Google Patents. (2019). Synthetic method of lenvatinib. CN109734661B.

-

Diab, Y., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(5), 597-601. Available at: [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Semantic Scholar. Available at: [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-368. Available at: [Link]

-

Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal, 11(2), 555809. Available at: [Link]

- Google Patents. (2020). Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. KR20200015937A.

-

El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. Available at: [Link]

-

Chemzq. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Retrieved from [Link]

-

Sargordan, M. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 113-117. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminouracil. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

-

Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. Journal of Science and Humanities - Al-Marj, 71, 1-10. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Cyclopropyl- and 3-Cyclopropyl-6-aminouracil: A Comparative Analysis for Drug Development Professionals

Abstract

Uracil and its derivatives are cornerstones in medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents, particularly in antiviral and anticancer applications. The strategic substitution on the uracil ring is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of two specific positional isomers: 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil. We delve into the nuances of their chemical synthesis, structural characteristics, and the resulting impact on their biological activity. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the critical role of isomeric purity and substituent placement in the design of novel uracil-based therapeutics.

Introduction: The Significance of Uracil Scaffolds in Modern Drug Discovery

The pyrimidine nucleobase uracil is a privileged scaffold in the development of a wide array of therapeutic agents.[1] Its inherent ability to mimic endogenous nucleobases allows for interference in critical biological pathways, a property extensively exploited in the design of antimetabolites for cancer therapy and antiviral agents that disrupt viral replication.[2][3] The physicochemical and biological activities of uracil derivatives are intimately linked to the nature and position of substituents on the pyrimidine ring.[2]

The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. This guide focuses on the distinct differences arising from the placement of a cyclopropyl group at either the N1 or N3 position of the 6-aminouracil core. Understanding these differences is paramount for the rational design of drug candidates with optimized efficacy and safety profiles.

Structural Elucidation: The Isomeric Difference

The core distinction between 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil lies in the point of attachment of the cyclopropyl moiety to the uracil ring. This seemingly subtle variation has profound implications for the molecule's three-dimensional structure, electronic distribution, and hydrogen bonding capabilities.

Figure 1: Chemical structures of 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil.

Synthesis and Regioselectivity: A Tale of Two Nitrogens

The synthesis of N-substituted uracils often presents a challenge in achieving regioselectivity due to the presence of two reactive nitrogen atoms (N1 and N3).[4] The electronic and steric environment of these nitrogens dictates the outcome of alkylation reactions.

General Principles of Uracil Alkylation

The alkylation of uracils can proceed via several mechanisms, with the acidity of the N-H protons playing a crucial role.[2] Deprotonation at the N1 position leads to a more delocalized negative charge, often favoring N1-alkylation under basic conditions.[2] However, the regioselectivity can be influenced by various factors including the nature of the alkylating agent, the base, the solvent, and the presence of substituents on the uracil ring.

Synthetic Approach to 1-Cyclopropyl-6-aminouracil

The synthesis of 1-cyclopropyl-6-aminouracil typically involves the protection of the N3 position, followed by alkylation at the N1 position, and subsequent deprotection. A common strategy is to first synthesize 6-aminouracil, which serves as a versatile precursor for various fused heterocyclic compounds.[5][6][7]

Experimental Protocol: Synthesis of 1-Cyclopropyl-6-aminouracil (Illustrative)

-

Protection of N3: Treat 6-aminouracil with a suitable protecting group, such as a p-methoxybenzyl (PMB) group, under basic conditions.

-

N1-Alkylation: React the N3-protected 6-aminouracil with cyclopropyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

-

Deprotection: Remove the N3-protecting group using appropriate conditions (e.g., trifluoroacetic acid for a PMB group) to yield 1-cyclopropyl-6-aminouracil.

-

Purification: Purify the final product using column chromatography or recrystallization.

Synthetic Approach to 3-Cyclopropyl-6-aminouracil

The synthesis of 3-cyclopropyl-6-aminouracil often exploits the inherent reactivity differences between the N1 and N3 positions. In some cases, direct alkylation of 6-aminouracil can yield a mixture of N1 and N3 isomers, requiring careful separation.[4] Alternatively, a multi-step synthesis starting from a pre-functionalized pyrimidine can provide better regiocontrol. A study on 6-substituted uracil derivatives demonstrated the synthesis of 3-methyl-6-cyclopropyluracil, highlighting the feasibility of substitution at the N3 position.[8]

Experimental Protocol: Synthesis of 3-Cyclopropyl-6-aminouracil (Illustrative)

-

Starting Material: Begin with a suitable pyrimidine precursor where the N1 position is either blocked or less reactive.

-

N3-Alkylation: Introduce the cyclopropyl group at the N3 position using cyclopropyl bromide and a suitable base.

-

Formation of the 6-amino group: Convert a precursor group at the C6 position (e.g., a chloro or thio group) to an amino group.

-

Purification: Purify the desired 3-cyclopropyl-6-aminouracil isomer via chromatographic techniques.

Figure 2: Generalized synthetic workflows for 1- and 3-cyclopropyl-6-aminouracil.

Comparative Physicochemical and Spectroscopic Properties

The positional isomerism of the cyclopropyl group leads to distinct physicochemical and spectroscopic properties. These differences are crucial for characterization and for understanding the molecules' behavior in biological systems.

| Property | 1-Cyclopropyl-6-aminouracil (Predicted) | 3-Cyclopropyl-6-aminouracil (Predicted) | Rationale for Difference |

| Melting Point | Lower | Higher | The N3-isomer may exhibit stronger intermolecular hydrogen bonding involving the N1-H, leading to a more stable crystal lattice. |

| Solubility | Higher in nonpolar solvents | Lower in nonpolar solvents | The N1-cyclopropyl group may increase lipophilicity more effectively than the N3-cyclopropyl group. |

| ¹H NMR | Distinct chemical shifts for N1-H (absent), N3-H, and cyclopropyl protons. | Distinct chemical shifts for N1-H, N3-H (absent), and cyclopropyl protons. | The electronic environment of the protons is significantly altered by the position of the electron-donating cyclopropyl group. |

| ¹³C NMR | Unique chemical shifts for the pyrimidine ring carbons, particularly C2 and C6. | Unique chemical shifts for the pyrimidine ring carbons, particularly C2 and C4. | The position of the cyclopropyl group influences the electron density across the pyrimidine ring. |

| IR Spectroscopy | Characteristic N-H stretching and C=O stretching frequencies. | Different N-H stretching and C=O stretching frequencies due to altered hydrogen bonding. | The pattern of intermolecular interactions in the solid state will differ between the two isomers. |

Biological Activity: The Impact of Isomeric Purity

The biological activity of uracil derivatives is highly dependent on their three-dimensional shape and ability to interact with target enzymes or receptors.[9][10] The positioning of the cyclopropyl group can drastically alter these interactions.

For instance, in the context of antiviral or anticancer agents that act as nucleoside analogs, the N1 position is critical for the formation of the N-glycosidic bond with the sugar moiety. Therefore, a cyclopropyl group at N1 would block this crucial interaction, likely rendering the compound inactive as a nucleoside analog. Conversely, a cyclopropyl group at N3 might be tolerated or even enhance binding to the target enzyme by occupying a specific hydrophobic pocket.

Several studies have highlighted the diverse pharmacological activities of pyrimidine derivatives, including anticonvulsant, analgesic, antiviral, and antitumor effects.[8] The specific substitution pattern is a key determinant of the observed activity. For example, 3-methyl-6-cyclopropyluracil has been investigated for its effect on cell proliferation.[8][11] This suggests that the N3-cyclopropyl isomer may possess interesting biological properties worthy of further investigation.

Conclusion and Future Perspectives

The distinction between 1-cyclopropyl- and 3-cyclopropyl-6-aminouracil extends far beyond a simple change in substituent position. This isomeric difference fundamentally alters the synthetic strategy, physicochemical properties, and, most importantly, the potential biological activity of these molecules. For drug development professionals, a thorough understanding of these nuances is essential for the design of potent and selective uracil-based therapeutics.

Future research should focus on the systematic evaluation of both isomers in a variety of biological assays to fully elucidate their therapeutic potential. The development of highly regioselective synthetic methods will be crucial for accessing isomerically pure compounds for these studies. Ultimately, the comparative analysis of such closely related analogs provides invaluable structure-activity relationship (SAR) data that will guide the next generation of uracil-based drug discovery.

References

- BenchChem. (2025).

- Jayakumar, S., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed.

- Boncel, S., et al.

- Papanastasiou, I., et al. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1.

- Al-Ostath, A., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.

- Abdel-Maksoud, M. S., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC.

- Ghotekar, B. K., et al. (2023).

- Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives.

- ResearchGate. (2025). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system.

- Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.

- Abdel-Wahab, B. F., et al.

- Royal Society of Chemistry. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing).

- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic.

- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

- Royal Society of Chemistry. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Publishing.

- Abdel-Wahab, B. F., et al.

- El-Sayed, N. N. E., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.

- Guidechem. 6-Aminouracil 873-83-6 wiki.

- Organic Syntheses Procedure. diaminouracil hydrochloride.

- Sigma-Aldrich. 6-Aminouracil 97 873-83-6.

- Shaker, R. M. (2016).

- Bayrak, C. (2012).

- Kabal'nova, N., et al. (2025). In vitro proliferative activity of 6-substituted uracil derivatives.

- ResearchGate. (2025).

- ResearchGate. (2025).

- ChemicalBook. 6-Aminouracil | 873-83-6.

- PubChem. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415.

- National Center for Biotechnology Information. Cyclopropyl | C3H5 | CID 123162. PubChem.

Sources

- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jppres.com [jppres.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

6-amino-1-cyclopropyluracil antiviral drug intermediate

Advanced Synthesis, Process Optimization, and Antiviral Applications

Executive Summary

6-Amino-1-cyclopropyluracil (6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) is a high-value heterocyclic intermediate used primarily in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) , HCV polymerase inhibitors , and Adenosine Receptor antagonists .[1]

Its structural significance lies in the N-1 cyclopropyl motif . Unlike simple alkyl groups (methyl/ethyl), the cyclopropyl ring confers unique metabolic stability (blocking

Part 1: Chemical Identity & Structural Significance[2]

| Property | Specification |

| Chemical Name | 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Core Scaffold | Pyrimidine-2,4-dione (Uracil) |

| Key Functional Groups | Primary Amine (C-6), Cyclopropyl (N-1), Carbonyls (C-2, C-4) |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in Water, Ethanol |

| Melting Point | >270°C (Decomposes) |

The Cyclopropyl Advantage: In medicinal chemistry, the cyclopropyl group is a bioisostere for isopropyl but with higher metabolic resistance. In the context of antiviral drugs (e.g., RSV fusion inhibitors or HCV NS5B inhibitors), the N-1 cyclopropyl group prevents rapid oxidative dealkylation by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to N-ethyl or N-isopropyl analogs.

Part 2: Synthetic Pathways (The Core)

The industrial synthesis follows a modified Traube Purine Synthesis logic, specifically the condensation of a substituted urea with a two-carbon electrophile (cyanoacetic acid).

Reaction Scheme Overview

-

Urea Formation: Cyclopropylamine reacts with cyanate to form N-cyclopropylurea.

-

Condensation: N-cyclopropylurea reacts with cyanoacetic acid (activated by acetic anhydride) to form the open-chain precursor N-cyanoacetyl-N'-cyclopropylurea.

-

Cyclization: Base-catalyzed ring closure yields the 6-amino-uracil core.

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis from cyclopropylamine to the target uracil derivative via urea condensation.

Part 3: Experimental Protocols

Safety Warning: Cyanoacetic acid is corrosive.[2] Cyclopropylamine is volatile and toxic. All operations must be performed in a fume hood.

Step 1: Preparation of N-Cyclopropylurea

-

Charge a reactor with Cyclopropylamine (1.0 eq) and water (5 vol).

-

Cool to 0–5°C.

-

Add concentrated HCl (1.0 eq) dropwise to form the amine salt.

-

Add Potassium Cyanate (KCNO, 1.1 eq) dissolved in water slowly, maintaining temperature <10°C.

-

Heat to 80°C for 2 hours.

-

Cool to room temperature. The urea may precipitate or require concentration.

-

Isolate by filtration or stripping to dryness.

-

Checkpoint: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (0.4–0.7 ppm) and urea NH protons.

-

Step 2: Condensation & Cyclization (One-Pot Variation)

-

Dissolve N-cyclopropylurea (1.0 eq) in Acetic Acid (3 vol).

-

Add Cyanoacetic acid (1.1 eq).

-

Add Acetic Anhydride (2.0 eq) dropwise at 60°C.

-

Stir at 70–80°C for 3 hours to form N-cyanoacetyl-N'-cyclopropylurea.

-

Add 20% NaOH solution (aqueous) slowly until pH > 10.

-

Critical Step: The base deprotonates the amide nitrogen, triggering nucleophilic attack on the nitrile carbon to close the ring.

-

-

Reflux (100°C) for 1 hour to ensure complete cyclization.

-

Workup: Cool to room temperature. Acidify carefully with HCl to pH 6–7.

-

Filtration: The product, 6-amino-1-cyclopropyluracil, precipitates as an off-white solid.

-

Recrystallization: Purify using Water/Ethanol (9:1).

Part 4: Process Optimization & Quality Control

To ensure this intermediate meets pharmaceutical standards (purity >98%), specific Critical Quality Attributes (CQAs) must be monitored.

Impurity Profile & Control Strategy

| Impurity Type | Origin | Control Strategy |

| Unreacted Urea | Incomplete Step 2 reaction | Monitor HPLC; Ensure excess Cyanoacetic Acid/Ac₂O. |

| Dimerized Cyanoacetate | Thermal degradation of reagents | Maintain temp <85°C during condensation. |

| N-3 Isomer | Regioisomerism during cyclization | The cyclopropyl group sterically favors N-1 formation, but pH control is critical. |

| Acetylated Product | Reaction with Ac₂O on exocyclic amine | Hydrolysis step (NaOH reflux) removes accidental acetylation. |

Diagram 2: Purification Logic Flow

Caption: Workup strategy to isolate pure intermediate from reaction byproducts.

Part 5: Antiviral Applications[4][11][12]

This intermediate serves as the scaffold for two major classes of antivirals. The presence of the 6-amino group allows for further derivation into Xanthines (via nitrosation at C-5) or Pyrrolo[2,3-d]pyrimidines .

1. RSV Fusion Inhibitors

Respiratory Syncytial Virus (RSV) inhibitors often utilize a nucleoside-like core. The 1-cyclopropyluracil moiety mimics the natural nucleoside but blocks viral fusion proteins due to the steric bulk of the cyclopropyl group.

-

Mechanism: The intermediate is coupled with benzyl-amines or sulfonamides to create fusion inhibitors that prevent the virus from entering host cells.

2. HCV Polymerase Inhibitors (Non-Nucleoside)

In Hepatitis C drug development, N-1 substituted uracils are used to target the NS5B RNA-dependent RNA polymerase .

-

Role: The uracil ring forms hydrogen bonds with the polymerase active site, while the cyclopropyl group occupies a hydrophobic pocket, locking the enzyme in an inactive conformation (allosteric inhibition).

3. Adenosine Receptor Antagonists

While not strictly antiviral, A2A receptor antagonists derived from this intermediate modulate the immune response during viral infection, reducing "cytokine storm" effects in severe respiratory viral infections.

References

- Traube, W. (1900). Derivatives of Pyrimidine and Synthesis of Caffeine.Berichte der deutschen chemischen Gesellschaft.

-

Jacobson, K. A., et al. (2019).[1] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.Frontiers in Chemistry. Available at: [Link]

-

PubChem Compound Summary. (2024). 6-Amino-1-methyluracil (Analogous Chemistry).[6][7] National Library of Medicine. Available at: [Link]

-

RSC Advances. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents. Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. Preparation of Cyanoacetyl Ureas. Org.[2][4][8] Synth. Coll. Vol. 4. (Standard protocol basis). Available at: [Link]

Sources

- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]

- 5. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Scalable Synthesis of 1-Cyclopropyl-6-aminouracil from Cyclopropylurea

Abstract

This application note provides a comprehensive, three-step synthetic route for the preparation of 1-cyclopropyl-6-aminouracil, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the preparation of cyclopropylamine via a Hofmann rearrangement of cyclopropanecarboxamide. Subsequently, cyclopropylamine is converted to the key intermediate, cyclopropylurea, through a green and efficient aqueous reaction with potassium isocyanate. The final step involves the condensation of cyclopropylurea with ethyl cyanoacetate in the presence of a strong base to yield the target 1-cyclopropyl-6-aminouracil. This guide offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides visualizations of the synthetic workflow.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities.[1][2] The introduction of a cyclopropyl group, a motif of significant interest in drug discovery due to its unique conformational and electronic properties, can lead to novel therapeutic agents.[3] 1-Cyclopropyl-6-aminouracil, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines.[4] This document outlines a reliable and scalable laboratory synthesis of 1-cyclopropyl-6-aminouracil, starting from readily available precursors.

Overall Synthetic Workflow

The synthesis of 1-cyclopropyl-6-aminouracil is accomplished in three main stages, as depicted in the workflow diagram below. Each stage is designed to be high-yielding and scalable, with straightforward purification procedures.

Caption: Overall synthetic workflow for 1-cyclopropyl-6-aminouracil.

Stage 1: Synthesis of Cyclopropylamine via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[5] This process involves the in-situ formation of an isocyanate intermediate, which is then hydrolyzed to the amine.

Protocol 1: Synthesis of Cyclopropylamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropanecarboxamide | 85.11 | 42.5 g | 0.5 |

| Sodium Hydroxide | 40.00 | 90.0 g | 2.25 |

| Chlorine | 70.90 | 35.5 g | 0.5 |

| Water | 18.02 | As needed | - |

Procedure:

-

Preparation of Sodium Hypochlorite Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas inlet, dissolve 50.0 g (1.25 moles) of sodium hydroxide in 250 mL of water. Cool the solution to 0-5 °C using an ice-salt bath. Carefully bubble 35.5 g (0.5 moles) of chlorine gas into the stirred solution, ensuring the temperature does not exceed 5 °C.[4]

-

Reaction Setup: In a separate flask, dissolve 42.5 g (0.5 moles) of cyclopropanecarboxamide in 150 mL of water.

-

Hofmann Rearrangement: Cool the freshly prepared sodium hypochlorite solution to 0 °C. Slowly add the aqueous solution of cyclopropanecarboxamide dropwise to the stirred hypochlorite solution, maintaining the temperature at 0 °C. The addition should take approximately 30 minutes.

-

Addition of Sodium Hydroxide: Prepare a solution of 40.0 g (1.0 mole) of sodium hydroxide in 200 mL of water. After the addition of the amide is complete, add this sodium hydroxide solution to the reaction mixture over 15 minutes, keeping the temperature near 0 °C.

-

Reaction Completion and Work-up: After stirring for an additional 30 minutes at 0 °C, slowly warm the reaction mixture to 45-50 °C and maintain this temperature for 2 hours.[4] The resulting cyclopropylamine can be isolated by steam distillation from the alkaline solution.

Rationale: The use of a fresh, cold solution of sodium hypochlorite is crucial for the efficient formation of the N-chloroamide intermediate. The subsequent addition of a strong base facilitates the rearrangement to the isocyanate, which is then hydrolyzed in the aqueous basic medium to the desired cyclopropylamine.

Stage 2: Synthesis of Cyclopropylurea

The synthesis of N-substituted ureas can be achieved through various methods. A particularly green and efficient approach involves the reaction of a primary amine with potassium isocyanate in an aqueous medium, avoiding the use of hazardous reagents like phosgene.[6][7]

Protocol 2: Synthesis of Cyclopropylurea

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropylamine | 57.09 | 28.5 g | 0.5 |

| Potassium Isocyanate | 81.12 | 44.6 g | 0.55 |

| Water | 18.02 | 250 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL beaker, dissolve 28.5 g (0.5 moles) of cyclopropylamine in 150 mL of water.

-

Addition of Potassium Isocyanate: In a separate beaker, dissolve 44.6 g (0.55 moles) of potassium isocyanate in 100 mL of water. Slowly add the potassium isocyanate solution to the stirred cyclopropylamine solution at room temperature.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to promote crystallization. If precipitation is incomplete, neutralize the solution with glacial acetic acid. Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield cyclopropylurea.

Rationale: This method leverages the high nucleophilicity of the amine to attack the in-situ generated isocyanic acid (from the protonation of the isocyanate salt in water). The reaction is performed in water, which is an environmentally benign solvent, and the product often precipitates directly from the reaction mixture, simplifying purification.[7]

Stage 3: Synthesis of 1-Cyclopropyl-6-aminouracil

The final step involves the construction of the uracil ring through the condensation of the N-substituted urea with a suitable three-carbon synthon, such as ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, like sodium methoxide or sodium ethoxide, which facilitates the cyclization.

Protocol 3: Synthesis of 1-Cyclopropyl-6-aminouracil

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropylurea | 100.12 | 20.0 g | 0.2 |

| Ethyl Cyanoacetate | 113.12 | 24.9 g | 0.22 |

| Sodium Metal | 22.99 | 6.9 g | 0.3 |

| Anhydrous Methanol | 32.04 | 150 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 6.9 g (0.3 moles) of sodium metal in small pieces to 100 mL of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 20.0 g (0.2 moles) of cyclopropylurea and 24.9 g (0.22 moles) of ethyl cyanoacetate in 50 mL of anhydrous methanol.

-

Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours.

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid to a pH of 6-7. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol and then with water. Dry the product in a vacuum oven to obtain 1-cyclopropyl-6-aminouracil.

Rationale: Sodium methoxide acts as a strong base to deprotonate the ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of the cyclopropylurea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable 6-aminouracil ring.

Caption: Key steps in the uracil ring formation.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-cyclopropyl-6-aminouracil. The procedures are based on well-established chemical transformations and utilize readily available starting materials. This guide is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic building block for further elaboration into novel bioactive compounds.

References

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23783-23790. doi:10.1039/c8ra03859a

- Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2022). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 24(42), 7849–7854. doi:10.1021/acs.orglett.2c03164

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved from [Link]

- Yadav, V. K., & Sriram, M. (2007). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(2), 223-227. doi:10.1016/j.arabjc.2010.06.030

-

Organic-Chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

- Blank, H. U., Diehl, H., & Ritzer, E. (1991). Process for the preparation of cyclopropylamine. U.S. Patent No. 5,032,687. Washington, DC: U.S.

-

Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). Large scale preparation of N-substituted urea. ResearchGate. Retrieved from [Link]

- Godfrey, A. G., & Ramage, G. A. (1973). Process for manufacturing cyclopropylamine. U.S. Patent No. 3,711,549. Washington, DC: U.S.

- Godfrey, A. G. (1986). Process for the manufacture of cyclopropylamine.

- Al-Mulla, A. (2017). A review: biological importance of uracil derivatives. BMC Chemistry, 11(1), 15. doi:10.1186/s13065-017-0243-y

Sources

- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 2. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 3. longdom.org [longdom.org]

- 4. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Note: Strategic Synthesis of 1-Cyclopropyl-6-aminouracil

Executive Summary

This application note details the optimized protocol for the synthesis of 1-cyclopropyl-6-aminouracil via the condensation of 1-cyclopropylurea with cyanoacetic acid . This reaction is a critical entry point for the synthesis of xanthine derivatives, adenosine receptor antagonists, and kinase inhibitors.

Unlike standard urea condensations, the presence of the cyclopropyl group introduces specific steric and stability considerations. This protocol utilizes an acetic anhydride-mediated condensation followed by a base-catalyzed cyclization , a method chosen for its scalability and reproducibility compared to alkoxide-based routes.

Key Applications

-

Drug Discovery: Precursor for 8-substituted xanthines (e.g., Cipamfylline analogs).

-

Agrochemistry: Scaffold for herbicidal pyrimidinediones.

-

Process Chemistry: Model system for N-substituted uracil regioselectivity studies.

Reaction Mechanism & Strategy

The Chemical Challenge

The direct thermal condensation of 1-cyclopropylurea and cyanoacetic acid is inefficient due to the poor nucleophilicity of the urea nitrogens and the high temperatures required, which jeopardizes the cyclopropyl ring integrity.

The Solution: Anhydride Activation

To overcome the energy barrier, we employ acetic anhydride (

-

Activation: Cyanoacetic acid reacts with

to form the mixed anhydride (cyanoacetyl acetate). -

N-Acylation: The urea attacks the mixed anhydride to form the acyclic intermediate, 1-(2-cyanoacetyl)-3-cyclopropylurea .

-

Cyclization: Treatment with aqueous alkali (NaOH) induces intramolecular nucleophilic attack of the urea nitrogen onto the nitrile carbon, closing the pyrimidine ring to yield the 6-aminouracil.

Regioselectivity

In N-monosubstituted ureas, acylation typically occurs at the less hindered nitrogen. However, thermodynamic equilibration during the basic cyclization step generally favors the formation of 1-cyclopropyl-6-aminouracil (N1-substituted) over the N3-isomer, though regio-analysis is recommended for new derivatives.

Figure 1: Mechanistic pathway for the conversion of 1-cyclopropylurea to 1-cyclopropyl-6-aminouracil.

Experimental Protocol